Cas no 897457-85-1 (2-6-(4-chlorophenyl)imidazo2,1-b1,3thiazol-3-yl-N-cyclopentylacetamide)
2-6-(4-chlorophenyl)imidazo2,1-b1,3thiazol-3-yl-N-cyclopentylacetamide Chemical and Physical Properties
Names and Identifiers
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- Imidazo[2,1-b]thiazole-3-acetamide, 6-(4-chlorophenyl)-N-cyclopentyl-
- 2-6-(4-chlorophenyl)imidazo2,1-b1,3thiazol-3-yl-N-cyclopentylacetamide
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- Inchi: 1S/C18H18ClN3OS/c19-13-7-5-12(6-8-13)16-10-22-15(11-24-18(22)21-16)9-17(23)20-14-3-1-2-4-14/h5-8,10-11,14H,1-4,9H2,(H,20,23)
- InChI Key: FMUZYBUWBYPEOV-UHFFFAOYSA-N
- SMILES: S1C=C(CC(NC2CCCC2)=O)N2C=C(C3=CC=C(Cl)C=C3)N=C12
2-6-(4-chlorophenyl)imidazo2,1-b1,3thiazol-3-yl-N-cyclopentylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2606-0012-2μmol |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide |
897457-85-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2606-0012-5μmol |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide |
897457-85-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2606-0012-10μmol |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide |
897457-85-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2606-0012-20μmol |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide |
897457-85-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2606-0012-1mg |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide |
897457-85-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2606-0012-2mg |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide |
897457-85-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2606-0012-3mg |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide |
897457-85-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2606-0012-4mg |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide |
897457-85-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2606-0012-5mg |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide |
897457-85-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2606-0012-10mg |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide |
897457-85-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-6-(4-chlorophenyl)imidazo2,1-b1,3thiazol-3-yl-N-cyclopentylacetamide Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 2-6-(4-chlorophenyl)imidazo2,1-b1,3thiazol-3-yl-N-cyclopentylacetamide
Professional Introduction to Compound with CAS No. 897457-85-1 and Product Name: 2-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl-N-cyclopentylacetamide
The compound with the CAS number 897457-85-1 and the product name 2-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl-N-cyclopentylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate heterocyclic structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The synergistic arrangement of the imidazo[2,1-b]thiazole core with a cyclopentylacetamide moiety offers a unique scaffold that has been explored for its pharmacological properties.
Recent research in the domain of heterocyclic chemistry has highlighted the importance of imidazo[2,1-b]thiazole derivatives as pharmacophores. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of substituents such as 4-chlorophenyl and N-cyclopentylacetamide further modulates the pharmacokinetic and pharmacodynamic profiles of these molecules, enhancing their therapeutic efficacy. The structural features of 2-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl-N-cyclopentylacetamide make it a promising candidate for further investigation in the development of novel therapeutic agents.
In the context of contemporary drug discovery, the synthesis and characterization of this compound have been driven by advancements in synthetic methodologies that allow for precise control over molecular architecture. The use of multi-step organic synthesis techniques has enabled chemists to construct complex heterocyclic systems with high fidelity. This compound exemplifies the sophistication achieved in modern synthetic chemistry, where functional groups are strategically incorporated to optimize biological activity.
The imidazo[2,1-b][1,3]thiazole core is a particularly interesting scaffold due to its ability to interact with various biological targets. Studies have shown that this motif can bind to enzymes and receptors involved in critical cellular processes. The presence of the 4-chlorophenyl group enhances lipophilicity, which is often a desirable property for oral bioavailability. Additionally, the N-cyclopentylacetamide moiety contributes to metabolic stability and improves solubility characteristics, making it more amenable for formulation into therapeutic products.
Current research endeavors are focused on elucidating the mechanisms of action for compounds like 2-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl-N-cyclopentylacetamide. Preclinical studies have demonstrated promising results in vitro and in vivo, suggesting potential applications in treating diseases such as cancer and inflammatory disorders. The compound's ability to modulate key signaling pathways has been a focal point of investigation. By targeting specific enzymes or receptors, it may interfere with disease progression or alleviate symptoms associated with various conditions.
The integration of computational chemistry and high-throughput screening has accelerated the process of identifying lead compounds. Molecular modeling techniques have been employed to predict binding affinities and optimize interactions between 2-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl-N-cyclopentylacetamide and its biological targets. These computational approaches complement traditional experimental methods by providing rapid insights into molecular interactions. As a result, researchers can more efficiently design derivatives with enhanced properties.
Future directions in the study of this compound include exploring its potential as an intermediate in larger drug development pipelines. The versatility of its structure allows for further functionalization at multiple sites, enabling chemists to tailor its properties for specific therapeutic needs. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that benefit patients worldwide.
The significance of CAS No. 897457-85-1 lies not only in its unique chemical structure but also in its representation of the broader trends shaping modern pharmaceutical research. As drug discovery continues to evolve at an unprecedented pace, compounds like 2-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl-N-cyclopentylacetamide serve as vital tools for advancing our understanding of disease mechanisms and developing innovative treatments.
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